

Technical Guide: ¹³C NMR Characterization of 2-(4-Methylphenoxy)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)-5-nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

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Executive Summary

This guide provides a comprehensive technical analysis of the

¹³C NMR spectroscopy of **2-(4-methylphenoxy)-5-nitropyridine**, a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. The molecule features two distinct aromatic systems—an electron-deficient nitropyridine ring and an electron-rich tolyl ring—connected by an ether linkage.

Understanding the carbon environments in this molecule is essential for validating SNAr reaction success and differentiating regioisomers during drug development. This document details the theoretical assignment logic, experimental protocols for optimal resolution, and troubleshooting strategies for common spectral anomalies.

Part 1: Structural Analysis & Theoretical Framework

Electronic Environment

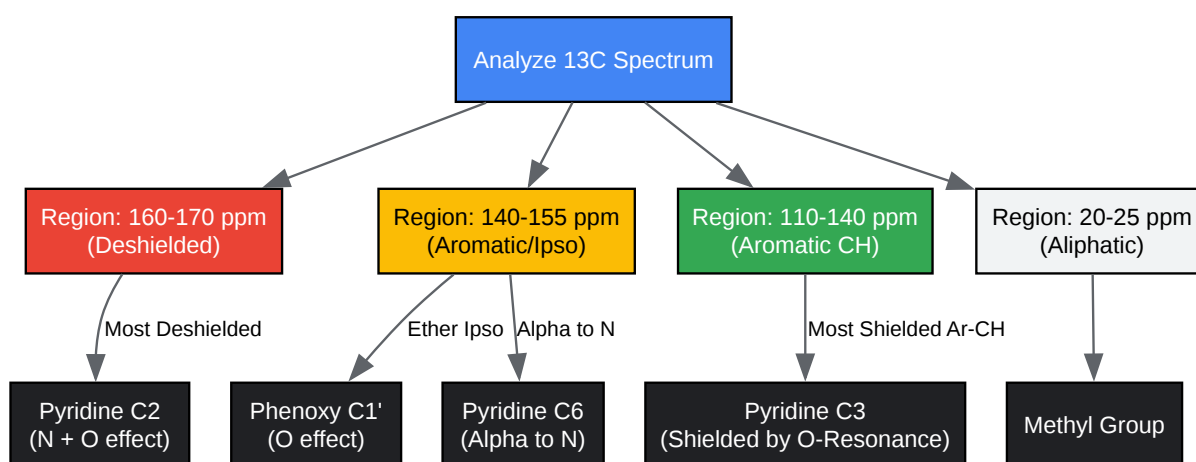
The molecule (

) consists of 12 unique carbon environments (assuming rapid rotation of the tolyl ring renders ortho/meta positions equivalent). The chemical shifts are governed by three competing electronic factors:

- Pyridine Nitrogen (Electron Withdrawal): Deshields ortho-carbons (C2, C6) significantly.
- Nitro Group (C5): A strong electron-withdrawing group (EWG) that deshields the ipso-carbon (C5) while influencing ortho-positions (C4, C6) through both inductive and resonance effects.
- Ether Linkage (C2-O-C1'):
 - Inductive Effect (-I): Deshields the ipso carbons (Pyridine C2 and Phenoxy C1').
 - Mesomeric Effect (+M): The oxygen lone pair donates electron density into the pyridine ring, significantly shielding the C3 position (ortho to the ether).

Assignment Logic Flowchart

The following diagram illustrates the hierarchical logic used to assign carbon signals based on electronic shielding cones and substituent effects.



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Figure 1: Decision tree for assigning carbon resonances based on chemical shift regions.

Part 2: Experimental Protocol

Sample Preparation

To ensure high signal-to-noise (S/N) ratio and reproducible chemical shifts, strict adherence to sample preparation protocols is required.

- Solvent Selection: DMSO-d6 is the preferred solvent.
 - Reasoning: Nitro-substituted heterocycles often exhibit poor solubility in CDCl₃. DMSO-d6 ensures complete dissolution and prevents aggregation-induced line broadening.
- Concentration: 20–30 mg of analyte in 0.6 mL solvent.
- Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 100 MHz C)

Parameter	Setting	Rationale
Pulse Sequence	zgpg30 (Power-gated decoupling)	Decouples protons to simplify spectrum to singlets; NOE enhancement increases sensitivity.
Relaxation Delay (D1)	2.0 - 3.0 seconds	Allows relaxation of quaternary carbons (C2, C5, C1', C4') for visibility, though integration remains non-quantitative.
Spectral Width	240 ppm	Covers full range including potential carbonyl impurities.
Scans (NS)	512 - 1024	C is 1.1% naturally abundant; high scan count is vital for quaternary carbon detection.
Temperature	298 K (25°C)	Standardizes chemical shifts.

Workflow Diagram



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Figure 2: Standardized sample preparation and acquisition workflow.

Part 3: Assignment & Interpretation

Chemical Shift Table (DMSO-d6)

The following table synthesizes literature data for similar pyridine ethers and theoretical substituent effects.

Carbon Label	Chemical Shift (, ppm)	Type	Electronic Justification
C2 (Py)	163.5 - 164.5		Most Deshielded: Additive deshielding from Pyridine Nitrogen () and Ether Oxygen (IpsO).
C1' (Ph)	150.0 - 151.0		Phenoxy IpsO carbon; deshielded by Oxygen.
C6 (Py)	145.0 - 146.5		-carbon to Nitrogen; Ortho to Nitro group (complex shielding/deshielding interplay).
C5 (Py)	139.5 - 141.0		Nitro-IpsO: Broad/weak signal due to quadrupolar relaxation of N and lack of NOE.
C4 (Py)	134.0 - 135.5		-position to Nitrogen; Ortho to Nitro.
C4' (Ph)	134.0 - 135.0		Para to Oxygen; IpsO to Methyl.
C3', C5' (Ph)	130.0 - 130.5		Meta to Oxygen. (Intense signal due to 2x carbons).
C2', C6' (Ph)	120.5 - 121.5		Ortho to Oxygen; shielded by resonance

from Oxygen lone pair.

Most Shielded:

-position to Nitrogen;
Ortho to Ether
Oxygen. Strong
mesomeric shielding
(+M) from Oxygen.

C3 (Py) 111.0 - 113.0

Me (CH3) 20.0 - 21.0

Typical benzylic
methyl resonance.

Key Diagnostic Features

- The C3 "Upfield" Shift (~112 ppm): This is the diagnostic confirmation of the ether linkage formation. If the reaction failed (e.g., hydrolysis to a pyridone), this shift would move significantly downfield.
- The C5 "Missing" Peak: The carbon attached to the Nitro group (~140 ppm) is quaternary and attached to a quadrupolar nucleus (N). It is often significantly shorter than other peaks. Do not mistake this for noise.
- Symmetry in Phenoxy Ring: The equivalence of C2'/C6' and C3'/C5' results in high intensity relative to the pyridine CH signals.

Part 4: Troubleshooting & Impurity Profiling

Common Impurities

During the S_NAr synthesis, specific side products may contaminate the spectrum.

- p-Cresol (Starting Material): Look for signals at 155 ppm (C-OH) and 115 ppm (Ortho-H).
- 2-Hydroxy-5-nitropyridine (Hydrolysis Product): If water is present during synthesis, the chloride may hydrolyze.

- Diagnostic: A carbonyl-like peak >165 ppm (Pyridone tautomer) and a shift of the C3 carbon.
- Residual Solvents:
 - THF:[1][2] 67.4 ppm, 25.3 ppm.
 - DMF: 162.4 ppm, 35.8 ppm, 30.8 ppm.

Validation Techniques

If assignment ambiguity exists (e.g., distinguishing C4 vs C4'):

- DEPT-135:
 - Up (Positive): CH and CH₃ (Py C3, C4, C6; Ph C2', C3', Me).
 - Invisible: Quaternary C (Py C2, C5; Ph C1', C4').
 - Down (Negative): CH₂ (None in this molecule—presence indicates impurity).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Correlate the Methyl protons (~2.3 ppm) to Ph C3' and Ph C4' to anchor the phenoxy ring assignment.

References

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